molecular formula C6H4BrN3 B6589574 4-amino-6-bromopyridine-3-carbonitrile CAS No. 1369851-48-8

4-amino-6-bromopyridine-3-carbonitrile

Cat. No.: B6589574
CAS No.: 1369851-48-8
M. Wt: 198
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Description

4-Amino-6-bromopyridine-3-carbonitrile is a pyridine derivative characterized by:

  • Amino group at position 4 (electron-donating).
  • Bromo substituent at position 6 (electron-withdrawing).
  • Carbonitrile group at position 3 (electron-withdrawing).

This combination of substituents creates a unique electronic profile, influencing its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

1369851-48-8

Molecular Formula

C6H4BrN3

Molecular Weight

198

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-bromopyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-cyanopyridine followed by amination. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize cost-efficiency, yield optimization, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-bromopyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

4-amino-6-bromopyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-6-bromopyridine-3-carbonitrile in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Substituent Position and Type Variations

Key differences in substituent positions and functional groups significantly alter physicochemical and biological properties. Below is a comparative analysis based on evidence:

Compound Name Substituents & Positions Key Properties/Applications Evidence Source
4-Amino-6-bromopyridine-3-carbonitrile 4-NH₂, 6-Br, 3-CN Hypothesized enhanced stability and bioactivity due to balanced electron effects. Inferred from multiple sources
6-Chloro-4-phenyl-pyridine-2-carbonitrile 6-Cl, 4-Ph, 2-CN Lower solubility than amino-substituted analogs; used in agrochemicals.
4-Amino-6-chloropyridine 4-NH₂, 6-Cl Higher solubility than bromo analogs; antimicrobial activity reported.
6-Bromo-4-phenyl-pyridine 6-Br, 4-Ph Pharmacokinetic differences vs. carbonitrile-containing derivatives.
2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile 2-NH₂, 4-CF₃, 3-CN CF₃ group enhances lipophilicity and metabolic stability.

Key Observations :

  • Bromo vs. Chloro : Bromine’s larger atomic radius (vs. Cl) increases steric hindrance and may improve binding specificity in biological targets.
  • Amino Group: Enhances solubility and hydrogen-bonding capacity, critical for drug design.
  • Carbonitrile : Stabilizes the pyridine ring via electron withdrawal, often improving thermal stability.

Electronic and Reactivity Profiles

Substituents dictate electronic effects, impacting reaction pathways:

  • Electron-Withdrawing Groups (EWG) : Bromo (-Br) and carbonitrile (-CN) deactivate the pyridine ring, directing electrophilic substitution to specific positions.
  • Electron-Donating Groups (EDG): Amino (-NH₂) activates the ring, increasing reactivity toward nucleophiles.

Example: In 4-amino-6-chloropyridine, the amino group (EDG) at position 4 increases electron density at positions 2 and 6, making them susceptible to electrophilic attack. Replacing Cl with Br (as in the target compound) would further deactivate position 6, altering regioselectivity.

Structural Uniqueness of this compound

  • Synergistic Effects: Amino mitigates excessive deactivation from Br/CN, enabling controlled reactivity.
  • Potential Applications: Pharmaceuticals: Anticancer or antimicrobial agents (analogous to 4-amino-6-chloropyridine). Agrochemicals: Stability from Br/CN could enhance pesticide longevity.

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